molecular formula C21H24FNO5S B2940235 2-(2-Fluorophenoxy)ethyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate CAS No. 1103617-11-3

2-(2-Fluorophenoxy)ethyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate

Cat. No.: B2940235
CAS No.: 1103617-11-3
M. Wt: 421.48
InChI Key: XGLZPOJBGILCMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorophenoxy)ethyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate is a synthetic organic compound characterized by a fluorinated phenoxyethyl ester backbone and a sulfonamide group linked to a styrenyl moiety. Its design combines aromatic fluorination (for metabolic stability) and a sulfonamide group (common in bioactive molecules) .

Properties

IUPAC Name

2-(2-fluorophenoxy)ethyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO5S/c1-16(2)20(23-29(25,26)15-12-17-8-4-3-5-9-17)21(24)28-14-13-27-19-11-7-6-10-18(19)22/h3-12,15-16,20,23H,13-14H2,1-2H3/b15-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLZPOJBGILCMN-NTCAYCPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOC1=CC=CC=C1F)NS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(C(=O)OCCOC1=CC=CC=C1F)NS(=O)(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct pharmacological or physicochemical data for the target compound are absent in the provided evidence, structural comparisons can be drawn to related molecules:

Ethyl 3-(2-(2-(6,8-Dibromo-2-methylquinazolin-4-yloxy)hydrazono)-butanoate (Compound 8, )

  • Structural Similarities: Both compounds feature ester groups (ethyl vs. 2-fluorophenoxyethyl). Heterocyclic aromatic systems (quinazoline in Compound 8 vs. fluorophenyl in the target).
  • Synthetic Pathways: Compound 8 is synthesized via condensation of ethyl acetoacetate with hydrazine derivatives, followed by cyclization . The target compound’s synthesis likely involves sulfonylation of an amino ester intermediate.

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol ()

  • Structural Similarities: Both contain phenoxy-ethoxyalkyl chains.
  • The branched alkyl group (tetramethylbutyl) in the SDS compound enhances lipophilicity, whereas the target’s fluorophenyl group balances hydrophobicity and electronic effects .

Comparative Data Table

Property Target Compound Compound 8 () SDS Compound ()
Core Functional Groups Fluorophenoxyethyl ester, styrenesulfonamide Ethyl ester, bromoquinazoline, hydrazono Phenoxyethoxyethanol, branched alkyl
Aromatic Substituents 2-Fluorophenyl 6,8-Dibromo-2-methylquinazoline 4-(1,1,3,3-Tetramethylbutyl)phenyl
Potential Applications Enzyme inhibition (speculative) DNA-targeted agents (e.g., antitumor) Industrial surfactant or solvent
Synthetic Complexity Moderate (multi-step sulfonylation) High (cyclization, bromination) Low (etherification)

Research Findings and Limitations

  • Evidence Gaps: No direct pharmacological or spectroscopic data (e.g., IC50, logP) for the target compound are available in the provided sources. Comparisons are based on structural analogs.
  • Key Inferences: Fluorination in the target compound likely improves metabolic stability compared to non-fluorinated analogs like Compound 8 . The sulfonamide group may enhance binding affinity to serine proteases or kinases, a feature absent in the SDS compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.